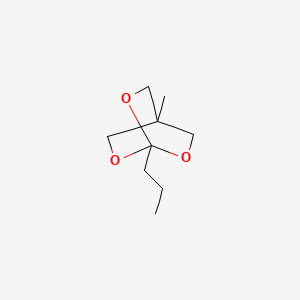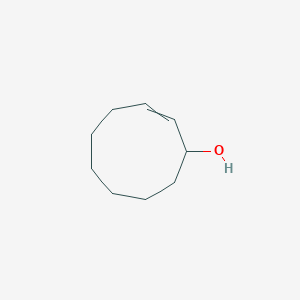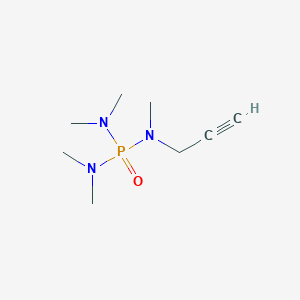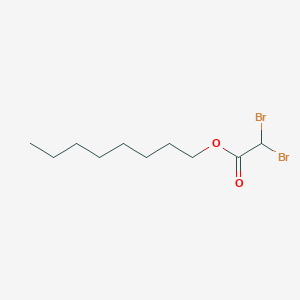
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane is a synthetic organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and an octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane typically involves the cyclopropanation of an appropriate alkene precursor followed by bromination. One common method includes the reaction of an octadecyl-substituted alkene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclopropane ring can lead to the formation of cyclopropanol derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with appropriate oxidizing agents.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of ethyl-substituted cyclopropane.
Oxidation: Formation of cyclopropanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropane-containing molecules with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drug candidates. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The octadecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-(2-bromoethyl)-2-octadecylcyclopropane: A stereoisomer with similar chemical properties but different biological activity.
(1S,2S)-1-(2-chloroethyl)-2-octadecylcyclopropane: A halogenated analog with chlorine instead of bromine, exhibiting different reactivity and applications.
(1S,2S)-1-(2-bromoethyl)-2-hexadecylcyclopropane: A shorter-chain analog with distinct physical and chemical properties.
Uniqueness
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane is unique due to its specific stereochemistry and the presence of a long octadecyl chain. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
59014-56-1 |
|---|---|
Molecular Formula |
C23H45Br |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(1S,2S)-1-(2-bromoethyl)-2-octadecylcyclopropane |
InChI |
InChI=1S/C23H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-21-23(22)19-20-24/h22-23H,2-21H2,1H3/t22-,23+/m0/s1 |
InChI Key |
GGAOOUQHQTZFDT-XZOQPEGZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC[C@H]1C[C@H]1CCBr |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CC1CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


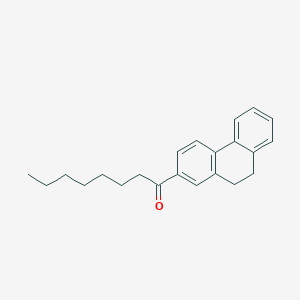
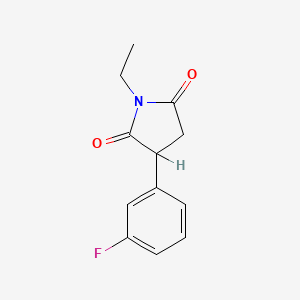
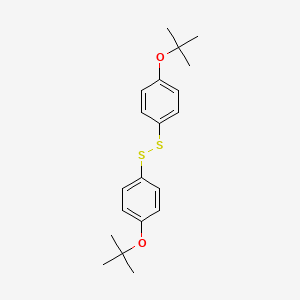
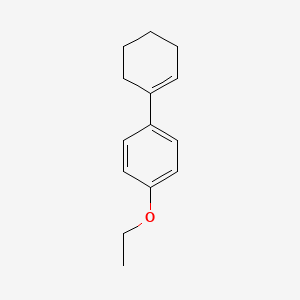
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
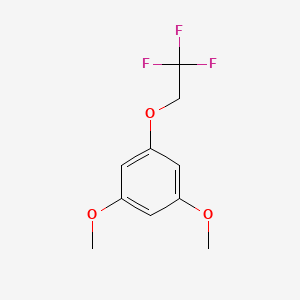
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
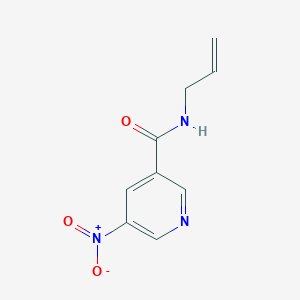
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
